benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride
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Overview
Description
Benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and biochemistry. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for synthetic chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride involves several steps, each requiring specific reagents and conditionsCommon reagents used in these steps include homochiral lithium N-benzyl-N-α-methylbenzylamide, tert-butyl (E)-cinnamate, and trisyl azide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups such as amines, carbonyls, and aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines. Substitution reactions often result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving protein misfolding or aggregation.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate
- Benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
Properties
Molecular Formula |
C29H39ClN4O5 |
---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-methylamino]-4-oxo-3-[[(2S,3S)-3-propylpyrrolidine-2-carbonyl]amino]butanoate;hydrochloride |
InChI |
InChI=1S/C29H38N4O5.ClH/c1-3-10-22-15-16-31-26(22)28(36)32-23(18-25(34)38-19-21-13-8-5-9-14-21)29(37)33(2)24(27(30)35)17-20-11-6-4-7-12-20;/h4-9,11-14,22-24,26,31H,3,10,15-19H2,1-2H3,(H2,30,35)(H,32,36);1H/t22-,23-,24-,26-;/m0./s1 |
InChI Key |
QQFSTTXNKMEUMC-NIIHGNFHSA-N |
Isomeric SMILES |
CCC[C@H]1CCN[C@@H]1C(=O)N[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)N(C)[C@@H](CC3=CC=CC=C3)C(=O)N.Cl |
Canonical SMILES |
CCCC1CCNC1C(=O)NC(CC(=O)OCC2=CC=CC=C2)C(=O)N(C)C(CC3=CC=CC=C3)C(=O)N.Cl |
Origin of Product |
United States |
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